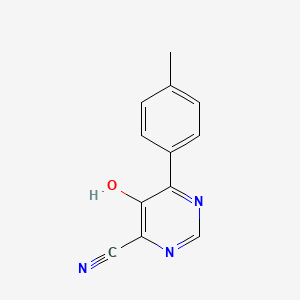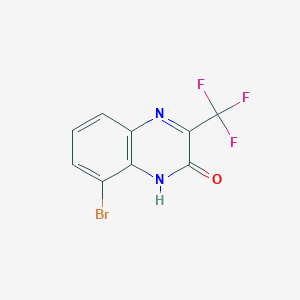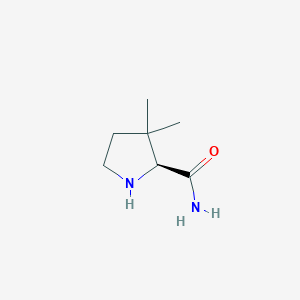
1-(1,1-dimethyl-2-propyn-1-yl)-4-piperidinol
概要
説明
1-(1,1-dimethyl-2-propyn-1-yl)-4-piperidinol is a chemical compound known for its unique structure and reactivity It features a piperidinol ring substituted with a 1,1-dimethyl-2-propynyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,1-dimethyl-2-propyn-1-yl)-4-piperidinol typically involves the reaction of piperidone with 1,1-dimethyl-2-propynyl lithium or a similar organometallic reagent. The reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of the organometallic reagent. The reaction mixture is then quenched with water or an acid to yield the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
1-(1,1-dimethyl-2-propyn-1-yl)-4-piperidinol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The piperidinol ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidinol derivatives.
科学的研究の応用
1-(1,1-dimethyl-2-propyn-1-yl)-4-piperidinol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(1,1-dimethyl-2-propyn-1-yl)-4-piperidinol involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
1-(1,1-Dimethyl-2-propynyl)-4-piperidone: A related compound with a ketone group instead of a hydroxyl group.
1-(1,1-Dimethyl-2-propynyl)-4-piperidine: A similar compound lacking the hydroxyl group.
Uniqueness
1-(1,1-dimethyl-2-propyn-1-yl)-4-piperidinol is unique due to its specific substitution pattern and the presence of both a hydroxyl group and a 1,1-dimethyl-2-propynyl group
特性
CAS番号 |
240400-96-8 |
|---|---|
分子式 |
C10H17NO |
分子量 |
167.25 g/mol |
IUPAC名 |
1-(2-methylbut-3-yn-2-yl)piperidin-4-ol |
InChI |
InChI=1S/C10H17NO/c1-4-10(2,3)11-7-5-9(12)6-8-11/h1,9,12H,5-8H2,2-3H3 |
InChIキー |
JXLBZBQQIQAJIE-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C#C)N1CCC(CC1)O |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2'-Deoxy-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}cytidine](/img/structure/B8393613.png)



![2-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethyl]furan](/img/structure/B8393626.png)

![2-[(2-Hydroxy-ethyl)-methoxy-amino]-ethanol](/img/structure/B8393631.png)



